Enantiomeric Purity and Pharmaceutical Activity
The L-enantiomer of 4-hydroxyphenylglycine demonstrates no pharmaceutical activity in antibiotic synthesis, whereas the (R)-enantiomer is exclusively active [1]. Industrial production of D-p-hydroxyphenylglycine achieves >99% enantiomeric excess (ee), with advanced bioprocesses reporting 99.9% ee after crystallization-induced asymmetric transformation [2]. This contrasts sharply with the racemic DL-mixture, which contains 50% inactive L-enantiomer and requires costly resolution steps.
| Evidence Dimension | Pharmaceutical activity and enantiomeric purity |
|---|---|
| Target Compound Data | D-(R)-enantiomer: active pharmaceutical intermediate; >99% ee (up to 99.9% ee achievable) |
| Comparator Or Baseline | L-enantiomer: no pharmaceutical activity; DL-racemate: 50% inactive L-enantiomer |
| Quantified Difference | L-enantiomer shows 0% desired activity; DL-racemate reduces effective active material by 50% and introduces impurities |
| Conditions | Enzymatic resolution and crystallization-induced asymmetric transformation; HPLC analysis on chiral stationary phase |
Why This Matters
Procurement of the wrong enantiomer or racemate results in complete synthetic failure and requires costly enantiomeric resolution before use.
- [1] European Patent EP0315786A1. L-p-hydroxyphenylglycine shows no activity in the desired pharmaceutical preparations. View Source
- [2] Crystallization Induced Asymmetric Transformation: Synthesis of D-p-Hydroxyphenylglycine. Overall yield 92%, 99.9% ee. View Source
